2-(4-Fluorophenyl)-7-methyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one
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Overview
Description
2-(4-Fluorophenyl)-7-methyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrrolopyrimidine family This compound is characterized by its fused ring structure, which includes a pyrrole ring and a pyrimidine ring The presence of a fluorophenyl group and a methyl group adds to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-7-methyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one typically involves multi-step reactions. One common method includes the condensation of 2-amino-4-fluorobenzonitrile with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications . The reaction conditions often involve the use of catalysts such as sodium ethoxide and solvents like ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistency.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-7-methyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the fluorophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Fluorophenyl)-7-methyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biology: Used in studies related to enzyme inhibition and receptor binding.
Industry: Employed in the synthesis of other complex organic molecules and as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-7-methyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cellular processes such as DNA replication and repair, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-1-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one
- Pyrimido[4,5-d]pyrimidines
- Pyrimido[5,4-d]pyrimidines
Uniqueness
2-(4-Fluorophenyl)-7-methyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one is unique due to the presence of the fluorophenyl group, which enhances its binding affinity and specificity towards certain molecular targets. This makes it a valuable compound in drug discovery and development.
Properties
Molecular Formula |
C14H13FN2O |
---|---|
Molecular Weight |
244.26 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-7-methyl-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C14H13FN2O/c1-9-6-13-16-12(7-14(18)17(13)8-9)10-2-4-11(15)5-3-10/h2-5,7,9H,6,8H2,1H3 |
InChI Key |
IASLYAMHZHMBJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=NC(=CC(=O)N2C1)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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